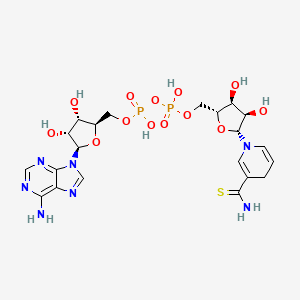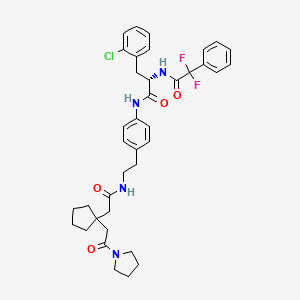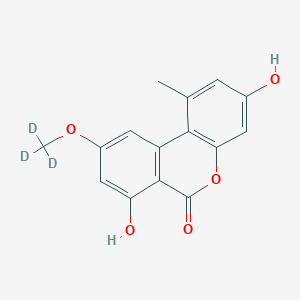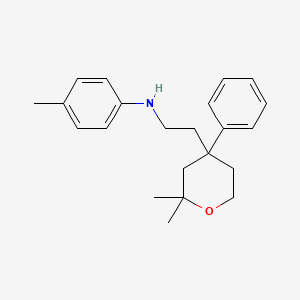
Icmt-IN-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-40: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.031 μM, indicating its high efficacy in inhibiting ICMT .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-40 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but typically, such compounds are synthesized in controlled laboratory environments using standard organic synthesis techniques. The process may involve multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-40 primarily undergoes inhibition reactions with ICMT. It forms a reversible complex with ICMT, inducing a conformational change that enhances its inhibitory effects .
Common Reagents and Conditions: The synthesis and reactions involving this compound typically require reagents such as solvents (e.g., DMSO), catalysts, and other organic compounds. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products: The major product formed from the reaction of this compound with ICMT is a stable enzyme-inhibitor complex that effectively inhibits the enzyme’s activity .
Applications De Recherche Scientifique
Icmt-IN-40 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of ICMT and its effects on protein modification
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on protein function
Medicine: Investigated for its potential therapeutic applications in treating diseases related to ICMT activity, such as certain cancers
Industry: Utilized in research and development for creating new ICMT inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Icmt-IN-40 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the post-translational modification of proteins. This inhibition disrupts the modification process, leading to altered protein function and localization. The molecular targets of this compound include oncogenic proteins such as RAS, which are involved in various signaling pathways. By inhibiting ICMT, this compound can reduce the activity of these proteins, thereby affecting cellular processes such as proliferation and survival .
Comparaison Avec Des Composés Similaires
Cysmethynil: Another potent ICMT inhibitor with a different chemical structure but similar inhibitory effects.
Compound D2-1: Exhibits effective ICMT inhibitory activity with an IC50 value of 1 μM.
Uniqueness of Icmt-IN-40: this compound stands out due to its high potency (IC50 = 0.031 μM) and its ability to form a stable enzyme-inhibitor complex, making it a valuable tool for studying ICMT inhibition and its effects on cellular processes .
Propriétés
Formule moléculaire |
C22H29NO |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C22H29NO/c1-18-9-11-20(12-10-18)23-15-13-22(19-7-5-4-6-8-19)14-16-24-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3 |
Clé InChI |
BLXSCTXCDYHAGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


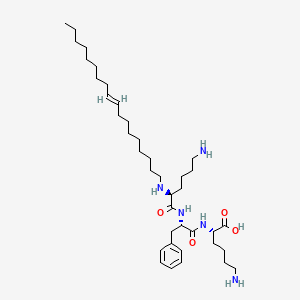
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
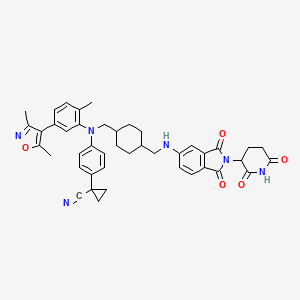
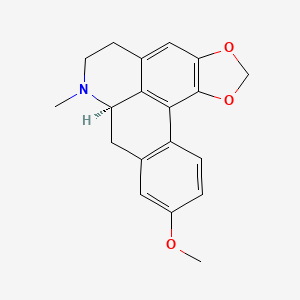
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
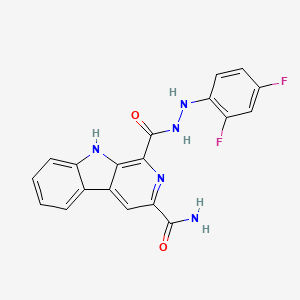
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
